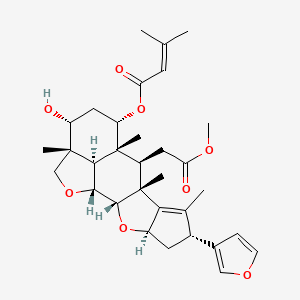

2',3'-Dehydrosalannol

Description

Properties

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHFPZJLGAYVQC-QJBQBLRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Dehydrosalannol: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product 2',3'-Dehydrosalannol, a potent triterpenoid with significant biological activities. The primary focus is on its natural origin, detailed methodologies for its extraction and isolation from Azadirachta indica (Neem), and an exploration of its anticancer properties through the elucidation of its signaling pathway. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a tetranortriterpenoid, a class of complex secondary metabolites found in various plant species. It has garnered scientific interest due to its potential therapeutic applications, particularly its antifeedant and anticancer activities. Understanding its natural source and establishing efficient isolation protocols are crucial first steps in harnessing its full potential for further research and drug development.

**2. Natural Source and Origin

The primary and well-documented natural source of this compound is the Neem tree (Azadirachta indica A. Juss), a member of the Meliaceae family.[1] This evergreen tree is native to the Indian subcontinent and is now naturalized in many tropical and subtropical regions. Various parts of the Neem tree, including its leaves, bark, seeds, and fruits, are known to produce a plethora of bioactive limonoids. Specifically, this compound has been successfully isolated from the uncrushed green leaves of Azadirachta indica.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₈ | PubChem |

| Molecular Weight | 554.7 g/mol | PubChem |

| Appearance | Powder | ChemFaces |

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Experimental Protocols: Isolation and Purification

While the definitive, detailed protocol for the isolation of this compound is not extensively published as a standalone procedure, a general methodology can be inferred from the established techniques for limonoid extraction from Azadirachta indica leaves. The following is a composite protocol based on common practices in natural product chemistry.

4.1. Plant Material Collection and Preparation

-

Fresh, healthy leaves of Azadirachta indica are collected.

-

The leaves are thoroughly washed with water to remove any dirt and debris.

-

The washed leaves are shade-dried at room temperature for several days until they become brittle.

-

The dried leaves are then pulverized into a coarse powder using a mechanical grinder.

4.2. Extraction

-

The powdered neem leaves are subjected to solvent extraction. Methanol is a commonly used solvent for the extraction of polar to semi-polar triterpenoids.

-

A maceration process can be employed where the leaf powder is soaked in methanol for an extended period (e.g., 48-72 hours) with occasional stirring.

-

Alternatively, a Soxhlet apparatus can be used for a more exhaustive extraction.

-

The resulting methanolic extract is filtered to remove the plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

4.3. Fractionation and Purification

-

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.

-

The crude extract is dissolved in a methanol-water mixture and then partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction is often enriched with triterpenoids.

-

The ethyl acetate fraction is concentrated and then subjected to column chromatography over silica gel.

-

A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together.

-

Further purification of the fractions containing this compound can be achieved through repeated column chromatography or by using more advanced techniques like High-Performance Liquid Chromatography (HPLC) with a suitable stationary and mobile phase.

4.4. Structure Elucidation The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

X-ray Crystallography

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield of this compound from Azadirachta indica leaves. One study reported a yield of 8.08% for the total methanolic extract from neem leaves. Further fractionation of this extract yielded 13.86% n-hexane, 6.84% ethyl acetate, 16.58% 1-butanol, and 48.68% methanol-water fractions. Since this compound is a triterpenoid, it is expected to be present in the ethyl acetate fraction.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Research has shown that it inhibits the growth of TNBC cells and induces apoptosis.

The molecular mechanism underlying this anticancer effect involves the inhibition of cathepsin-mediated pro-survival signaling. This leads to a cascade of downstream effects, including the downregulation of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1. Concurrently, this compound upregulates the expression of pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and cleaved caspase-3.

6.1. Signaling Pathway Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the proposed signaling pathway of this compound in triple-negative breast cancer cells.

Anticancer signaling pathway of this compound.

6.2. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of this compound from Azadirachta indica leaves.

General workflow for the isolation of this compound.

Conclusion

This compound, a triterpenoid originating from the leaves of Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity, coupled with a partially elucidated mechanism of action, warrants further investigation. The methodologies outlined in this guide for its isolation and purification provide a foundation for researchers to obtain this compound for further biological and pharmacological studies. Future research should focus on optimizing the isolation protocol to improve yields and conducting more in-depth studies to fully unravel its therapeutic potential.

References

An In-depth Technical Guide to 2',3'-Dehydrosalannol: Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product 2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the leaves of the neem tree, Azadirachta indica. The document details its initial discovery and structural elucidation, physical and chemical properties, and significant biological activities, with a particular focus on its potential as an anticancer agent against triple-negative breast cancer. Detailed experimental protocols for its isolation and for assays evaluating its biological effects are provided, along with a summary of its spectroscopic data. Furthermore, this guide illustrates the current understanding of its mechanism of action through a depiction of the relevant signaling pathway.

Discovery and History

This compound was first isolated from the uncrushed green leaves of Azadirachta indica A. Juss (neem). Its structure and stereochemistry were determined by spectroscopic methods and confirmed by X-ray crystallography, as reported by Malathi and colleagues in 2002.[1] This compound belongs to the meliacin class of limonoids and is structurally related to salannin, another well-known bioactive compound from neem.[1]

Physicochemical Properties

This compound is a complex heterocyclic compound with the molecular formula C₃₂H₄₂O₈ and a molecular weight of approximately 554.7 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₈ | --INVALID-LINK-- |

| Molecular Weight | 554.7 g/mol | --INVALID-LINK-- |

| Exact Mass | 554.28796829 Da | --INVALID-LINK-- |

| Appearance | Powder | Vendor Data |

| Melting Point | 183-185°C | Vendor Data |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Data |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the original publication provides the definitive structural confirmation via X-ray crystallography, the following sections detail the expected characteristic spectroscopic data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the identification and structural confirmation of this compound. The complex polycyclic structure results in a highly detailed spectrum with numerous distinct signals. A summary of expected chemical shifts is provided in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group/Proton Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Furan protons | δ 7.0 - 7.5 | δ 110 - 145 |

| Vinylic protons | δ 5.0 - 6.0 | δ 120 - 140 |

| Protons on carbons bearing oxygen | δ 3.5 - 5.5 | δ 60 - 90 |

| Methylester protons | δ ~3.7 | δ ~52 |

| Tigloyl group protons | δ 1.8 - 2.0 (CH₃), δ ~6.9 (vinylic H) | δ ~12 (CH₃), δ ~14 (CH₃), δ ~128 (C=), δ ~138 (C=), δ ~167 (C=O) |

| Aliphatic protons | δ 0.8 - 2.5 | δ 10 - 60 |

| Carbonyl carbons (ester, ketone) | - | δ 165 - 210 |

Note: These are predicted values based on the known structure and typical chemical shifts for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500 (broad) | O-H (hydroxyl) |

| ~3080 | C-H (sp² hybridized, furan and alkene) |

| ~2950 | C-H (sp³ hybridized, aliphatic) |

| ~1740 | C=O (ester) |

| ~1710 | C=O (ketone) |

| ~1670 | C=C (alkene) |

| ~1250 | C-O (ester, ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 554.2880 | [M]⁺, Molecular ion peak |

| 536 | [M - H₂O]⁺, Loss of a water molecule |

| 495 | [M - COOCH₃]⁺, Loss of the methoxycarbonyl group |

| 454 | [M - Tigloyl group]⁺, Loss of the tigloyl side chain |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, most notably its anticancer effects on triple-negative breast cancer (TNBC) cells.[3][4] It has also been reported to possess antifeedant activity against Spodoptera litura and antibacterial properties.

Anticancer Activity in Triple-Negative Breast Cancer

Studies have shown that this compound inhibits the growth and induces apoptosis in TNBC cell lines, such as MDA-MB-231 and MDA-MB-468.[3][4]

The anticancer effect of this compound in TNBC is attributed to its ability to inhibit cathepsin-mediated pro-survival signaling.[3][4] This leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic markers. The proposed signaling pathway is illustrated in the diagram below.

Caption: Signaling pathway of this compound in TNBC cells.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for assessing its anticancer activity.

Isolation of this compound from Azadirachta indica Leaves

The following protocol describes a general procedure for the isolation of this compound from neem leaves, based on common phytochemical extraction and purification techniques.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Collection and Preparation: Fresh, healthy leaves of Azadirachta indica are collected and washed to remove any debris. The leaves are then air-dried in the shade to preserve the integrity of the phytochemicals.

-

Grinding: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for several days. The mixture is periodically agitated to ensure thorough extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove the plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.

-

Elution and Fraction Collection: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected sequentially.

-

Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing the target compound.

-

Purification and Crystallization: Fractions showing the presence of this compound are pooled, concentrated, and further purified using techniques like preparative TLC or HPLC. The pure compound is then obtained by crystallization from a suitable solvent system.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of this compound on TNBC cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a promising natural product with significant biological activities, particularly its anticancer potential against triple-negative breast cancer. Its mechanism of action, involving the inhibition of the cathepsin-mediated pro-survival signaling pathway, presents a novel therapeutic target. Further research into its synthesis, pharmacological properties, and in vivo efficacy is warranted to fully explore its potential as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals interested in the study and application of this intriguing molecule.

References

An In-depth Technical Guide to 2',3'-Dehydrosalannol: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dehydrosalannol, a naturally occurring triterpenoid found in the leaves and bark of the neem tree (Azadirachta indica), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an anticancer agent. Detailed experimental methodologies for its isolation and biological evaluation are presented, alongside a depiction of its key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a complex tetranortriterpenoid, a class of compounds known for their diverse biological activities. Its chemical structure has been elucidated through various spectroscopic techniques and confirmed by X-ray crystallography.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] 3-methylbut-2-enoate[] |

| Molecular Formula | C₃₂H₄₂O₈[] |

| InChIKey | BGHFPZJLGAYVQC-QJBQBLRASA-N[] |

| SMILES | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--OC(=O)C=C(C)C)C(C)(C)[C@@H]6C7=C(C(=O)O[C@H]6C2)C=CO7)C(=O)OC |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its extraction, purification, formulation, and application in biological assays.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 554.7 g/mol | PubChem[] |

| Physical State | Powder | BOC Sciences[] |

| Melting Point | 183-185 °C | BOC Sciences[] |

| XLogP3 | 3.6 | PubChem[] |

| Hydrogen Bond Donor Count | 1 | PubChem[] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[] |

| Rotatable Bond Count | 5 | PubChem[] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Storage | 2-8°C | BOC Sciences[] |

Experimental Protocols

Isolation from Azadirachta indica

Experimental Workflow for Isolation

Methodology:

-

Collection and Preparation: Fresh, healthy leaves of Azadirachta indica are collected and air-dried in the shade to preserve the integrity of the chemical constituents. The dried leaves are then ground into a coarse powder.

-

Extraction: The powdered leaf material is subjected to maceration with a suitable organic solvent, such as ethanol, at room temperature for an extended period (e.g., 24-72 hours) to extract the secondary metabolites.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound is expected to be present in the moderately polar fractions.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Final purification to obtain the pure compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

A chemical synthesis route for this compound has been proposed, starting from the related natural product, (+)-Salannol. This approach involves the protection of reactive hydroxyl groups followed by specific chemical modifications.

Conceptual Synthesis Pathway

Methodology Outline:

-

Starting Material: The synthesis begins with (+)-Salannol, which can be isolated from neem or synthesized.

-

Protection of Hydroxyl Groups: The hydroxyl groups present in the salannol molecule are protected using appropriate protecting groups to prevent unwanted side reactions in subsequent steps.

-

Chemical Modification: The protected salannol undergoes a series of chemical reactions to introduce the 2',3'-dehydro functionality and any other necessary structural modifications. The specifics of these reactions are not detailed in the currently available literature.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

-

Purification: The synthesized compound is purified using chromatographic techniques to obtain a high degree of purity.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity in Triple-Negative Breast Cancer (TNBC)

Clinical research has shown that this compound is a potent inhibitor of triple-negative breast cancer (TNBC) cell growth.[4][5] It induces apoptosis (programmed cell death) in TNBC cells by targeting the cathepsin-mediated pro-survival signaling pathway.

Signaling Pathway of this compound in TNBC Cells

Mechanism of Action:

This compound inhibits the activity of cathepsins, which are proteases involved in cancer progression. This inhibition leads to the downregulation of the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation. Specifically, it reduces the phosphorylation of Akt (pAKT), a key protein in this pathway.[4][5]

The inactivation of the PI3K/Akt pathway results in:

-

Downregulation of anti-apoptotic proteins: The expression of B-cell lymphoma 2 (BCL-2) is decreased.

-

Downregulation of cell cycle regulators: The expression of Cyclin D1 is reduced, leading to cell cycle arrest.

-

Upregulation of pro-apoptotic proteins: The expression of BCL-2-associated X protein (BAX) is increased.

-

Activation of executioner caspases: The level of cleaved caspase-3, a key executioner of apoptosis, is elevated.

This cascade of molecular events ultimately leads to the programmed cell death of triple-negative breast cancer cells.

Antifeedant Activity

This compound has been reported to possess antifeedant properties against the agricultural pest Spodoptera litura.[3] This activity is characteristic of many limonoids found in neem and suggests its potential use in natural pest management strategies.

Antibacterial Activity

This compound has demonstrated antibacterial activity against a range of pathogenic bacteria.

Table 3: Antibacterial Spectrum of this compound

| Bacterial Strain | Activity |

| Escherichia coli ATCC 11775 | MIC of 6.25 µg/mL[] |

| Klebsiella pneumoniae ATCC 13883 | Active[] |

| Pseudomonas aeruginosa ATCC 27853 | Active[] |

| Staphylococcus aureus ATCC 25922 | Active[] |

| Enterococcus faecalis ATCC 10541 | Active[] |

Conclusion and Future Perspectives

This compound is a promising natural product with a multifaceted pharmacological profile. Its potent anticancer activity against triple-negative breast cancer, coupled with its antifeedant and antibacterial properties, highlights its potential for further investigation and development. Future research should focus on elucidating detailed, reproducible protocols for its isolation and synthesis to ensure a consistent supply for preclinical and clinical studies. Furthermore, in-depth studies on its pharmacokinetics, pharmacodynamics, and safety profile are warranted to fully assess its therapeutic potential. The signaling pathways identified provide a solid foundation for mechanism-based drug design and the development of novel therapeutic strategies targeting cancer and infectious diseases.

References

- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Bioactive Potential of 2',3'-Dehydrosalannol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the leaves of the neem tree (Azadirachta indica), has emerged as a promising bioactive natural product.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its anticancer properties. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the cited bioassays.

Chemical Profile

-

Compound Name: this compound

-

Source: Azadirachta indica (Neem)[1]

-

Chemical Class: Limonoid, Tetranortriterpenoid

-

Molecular Formula: C₃₂H₄₂O₈

-

Molecular Weight: 554.7 g/mol

Bioactivity of this compound

Current research has highlighted several key biological activities of this compound, including anticancer, antifeedant, and antibacterial effects.

Anticancer Activity

The most significant reported bioactivity of this compound is its anticancer effect, particularly against triple-negative breast cancer (TNBC).[2][3] Studies on TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, have demonstrated that this compound can inhibit cell growth and induce apoptosis.[2][3]

Mechanism of Action in Triple-Negative Breast Cancer:

This compound exerts its anticancer effects by inhibiting the cathepsin-mediated pro-survival signaling pathway.[2][3] This inhibition leads to the downregulation of key survival proteins and the upregulation of pro-apoptotic factors. The key molecular events are:

-

Inhibition of Cathepsin: The precise mechanism of cathepsin inhibition by this compound is a critical area for further investigation.

-

Downregulation of pAKT: Inhibition of cathepsin leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central node in cell survival signaling.[3]

-

Modulation of Apoptotic Regulators: The inactivation of the AKT pathway results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[3]

-

Induction of Apoptosis: This shift in the balance of apoptotic regulators, coupled with the increased expression of cleaved caspase-3, ultimately triggers programmed cell death in TNBC cells.[3]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound.

Quantitative Data on Anticancer Activity:

| Cell Line | Assay | Result | Reference |

| MDA-MB-231 | Cell Viability | Growth Inhibition | [2][3] |

| MDA-MB-468 | Cell Viability | Growth Inhibition | [2][3] |

| MDA-MB-231 | Apoptosis Assay | Induction of Apoptosis | [2][3] |

| MDA-MB-468 | Apoptosis Assay | Induction of Apoptosis | [2][3] |

Note: Specific IC50 values were not available in the reviewed literature abstracts.

Antifeedant Activity

This compound has been reported to possess antifeedant activity against the tobacco cutworm, Spodoptera litura.[4][5] This activity is characteristic of many limonoids from Azadirachta indica and contributes to the insecticidal properties of neem extracts.

Quantitative Data on Antifeedant Activity:

| Pest Species | Assay | Result | Reference |

| Spodoptera litura | Leaf Disc No-Choice | Antifeedant Activity | [4][5] |

Note: Specific quantitative data such as Feeding Deterrence Index (FDI) were not available in the reviewed literature abstracts.

Antibacterial Activity

There are general reports of antibacterial activity for this compound, although specific details on the susceptible bacterial strains and the extent of this activity are limited in the currently available literature. Further investigation is required to fully characterize its antibacterial spectrum and potency.

Quantitative Data on Antibacterial Activity:

| Bacterial Strain | Assay | Result | Reference |

| Not Specified | MIC/MBC | Antibacterial Activity | General reports |

Note: Specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values were not available in the reviewed literature abstracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

Anticancer Activity Assays

1. Cell Culture:

-

Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

-

4. Western Blot Analysis for Signaling Proteins:

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., pAKT, AKT, Bcl-2, BAX, cleaved caspase-3, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Antifeedant Activity Assay

1. Insect Rearing:

-

Insect Species: Spodoptera litura larvae.

-

Rearing Conditions: Maintain larvae on a suitable artificial diet or host plant leaves (e.g., castor bean leaves) under controlled conditions of temperature, humidity, and photoperiod.

2. Leaf Disc No-Choice Bioassay:

-

Principle: This assay measures the deterrence of a compound to insect feeding by quantifying the consumption of treated versus control leaf discs.

-

Procedure:

-

Prepare leaf discs of a uniform size from a suitable host plant.

-

Dissolve this compound in a suitable solvent (e.g., acetone) to prepare different concentrations.

-

Apply the test solutions and a solvent control to the leaf discs and allow the solvent to evaporate.

-

Place a single treated or control leaf disc in a petri dish with a pre-starved third-instar larva.

-

After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using appropriate formulas.

-

Antibacterial Activity Assay

1. Bacterial Strains and Culture:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.

-

Culture Medium: Nutrient agar or broth appropriate for the specific bacterial strains.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and identification of bioactive natural products like this compound.

Conclusion

This compound, a limonoid from Azadirachta indica, demonstrates significant bioactivity, most notably as an anticancer agent against triple-negative breast cancer cells. Its mechanism of action, involving the inhibition of the cathepsin-mediated AKT pro-survival pathway, presents a compelling case for its further investigation as a potential therapeutic lead. Additionally, its antifeedant and antibacterial properties warrant more in-depth exploration. This technical guide provides a foundational understanding of the bioactivity of this compound and offers detailed protocols to facilitate future research and development efforts in this area. Further studies are essential to fully elucidate its therapeutic potential, including comprehensive quantitative analysis and in vivo efficacy studies.

References

Anticancer Properties of 2',3'-Dehydrosalannol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dehydrosalannol (DHS), a limonoid compound isolated from the neem tree (Azadirachta indica), has demonstrated notable anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines.[1][2] This technical guide provides a comprehensive overview of the current understanding of DHS's mechanism of action, supported by available data and detailed experimental methodologies. The core focus is on its ability to inhibit cancer cell proliferation and induce apoptosis through the modulation of the cathepsin-mediated PI3K/AKT signaling pathway. This document aims to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC difficult to treat with conventional targeted therapies, highlighting the urgent need for novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and this compound has emerged as a promising candidate.

Quantitative Data on Anticancer Activity

While the primary research by Boopalan et al. (2012) extensively documents the anticancer effects of this compound, specific IC50 values for the MDA-MB-231 and MDA-MB-468 cell lines were not available in the reviewed literature. However, the study does provide semi-quantitative data on the dose-dependent inhibition of cell growth and the modulation of key signaling proteins.

Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells

| Cell Line | Concentration of this compound | Observed Effect on Cell Viability | Reference |

| MDA-MB-231 | 20 µM | Significant growth suppression | [1] |

| MDA-MB-468 | 20 µM | Significant growth suppression | [1] |

Table 2: Molecular Effects of this compound in Triple-Negative Breast Cancer Cells

| Protein | Effect of this compound Treatment | Implication | Reference |

| Phosphorylated AKT (pAKT) | Downregulation | Inhibition of pro-survival signaling | [1] |

| B-cell lymphoma 2 (BCL-2) | Downregulation | Promotion of apoptosis | [1] |

| Cyclin D1 | Downregulation | Cell cycle arrest | [1] |

| BCL-2-associated X protein (BAX) | Up-regulation | Promotion of apoptosis | [1] |

| Cleaved Caspase-3 | Up-regulation | Execution of apoptosis | [1] |

| p27KIP1 | Up-regulation | Cell cycle arrest | |

| Cathepsin B | Inhibition | Inhibition of pro-survival signaling | |

| Integrin β3 | Inhibition | Potential anti-metastatic effect |

Signaling Pathway of this compound's Anticancer Activity

The anticancer activity of this compound in triple-negative breast cancer cells is primarily attributed to its inhibition of a cathepsin-mediated pro-survival signaling pathway. The proposed mechanism involves the following key steps:

-

Inhibition of Cathepsin S: this compound is believed to inhibit the activity of Cathepsin S, a lysosomal cysteine protease that is often overexpressed in cancer cells and contributes to tumor progression.

-

Downregulation of AKT Phosphorylation: The inhibition of Cathepsin S leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central node in cell survival signaling.

-

Modulation of Downstream Effectors: The inactivation of AKT results in the downstream modulation of several key proteins:

-

Decreased BCL-2 and Cyclin D1: This leads to the induction of apoptosis and cell cycle arrest.

-

Increased BAX: This further promotes the apoptotic cascade.

-

Activation of FOXO3a: Dephosphorylated (active) AKT can no longer inhibit the transcription factor FOXO3a, leading to the upregulation of target genes like the cell cycle inhibitor p27KIP1.

-

-

Induction of Apoptosis: The cumulative effect of these molecular changes is the induction of programmed cell death (apoptosis) in cancer cells, as evidenced by an increase in cleaved caspase-3.

Below is a graphical representation of this signaling pathway.

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

MDA-MB-231 and MDA-MB-468 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.

-

Wash with PBS and permeabilize the cells for 2-5 minutes on ice.

-

Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells with PBS to remove unincorporated nucleotides.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for pAKT, AKT, BCL-2, BAX, Cyclin D1, cleaved Caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cell pellets in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the anticancer properties of this compound.

Caption: General workflow for studying this compound's anticancer effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the inhibition of the cathepsin-mediated PI3K/AKT pro-survival pathway, presents a compelling avenue for therapeutic development. Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of TNBC.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of DHS.

-

Structure-activity relationship studies: To potentially synthesize more potent and selective analogs.

-

Combination therapy studies: To investigate synergistic effects with existing chemotherapeutic agents.

This technical guide provides a foundational understanding of the anticancer properties of this compound, intended to facilitate further research and development in this promising area.

References

The Antifeedant Activity of 2',3'-Dehydrosalannol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a potent insect antifeedant.[1][2] This technical guide provides a comprehensive overview of its antifeedant properties, with a focus on its activity against the polyphagous pest Spodoptera litura. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings on closely related salannin-type limonoids to provide a robust understanding of its potential efficacy and mechanism of action.

Data Presentation: Antifeedant Activity of Salannin Derivatives against Spodoptera litura

| Compound | FI50 (µg/cm²) | Test Organism | Bioassay Method | Reference |

| Salannin | 2.8 | Spodoptera litura | Leaf Disc Choice Bioassay | [3][4] |

| 3-O-acetyl salannol | 2.0 | Spodoptera litura | Leaf Disc Choice Bioassay | [3][4] |

| Salannol | 2.3 | Spodoptera litura | Leaf Disc Choice Bioassay | [3][4] |

FI50: Concentration required to cause 50% feeding inhibition.

Experimental Protocols

Insect Rearing: Spodoptera litura

A continuous laboratory culture of Spodoptera litura is essential for standardized bioassays. The following protocol is a generalized representation of standard rearing methods.

Materials:

-

Spodoptera litura egg masses

-

Castor leaves (Ricinus communis)

-

Rearing containers (e.g., plastic trays or glass jars)

-

Mesh or muslin cloth for ventilation

-

10% honey or sucrose solution

-

Cotton swabs

-

Oviposition substrate (e.g., paper towels)

-

Environmental chamber or incubator

Procedure:

-

Egg Incubation: Place egg masses in a clean, ventilated container and maintain at 26 ± 2°C and 70 ± 5% relative humidity.

-

Larval Rearing: Upon hatching, provide fresh, washed castor leaves daily as a food source. Transfer larvae to larger containers as they grow to prevent overcrowding.

-

Pupation: Provide a substrate such as sterilized soil or vermiculite for mature larvae to pupate.

-

Adult Emergence and Oviposition: Transfer pupae to an emergence cage. Once adults emerge, provide a 10% honey or sucrose solution on a cotton swab as a food source. Place a suitable oviposition substrate, such as paper towels, in the cage for egg-laying.

-

Colony Maintenance: Collect new egg masses to sustain the colony.

Antifeedant Bioassay: Leaf Disc No-Choice Method

This bioassay is a standard method for evaluating the antifeedant properties of a compound.

Materials:

-

Third or fourth instar Spodoptera litura larvae (pre-starved for 2-4 hours)

-

Fresh castor leaves

-

Cork borer or leaf punch

-

Test compound (this compound or related compounds)

-

Solvent (e.g., acetone or ethanol)

-

Petri dishes

-

Filter paper

-

Leaf area meter or image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent. A solvent-only control should also be prepared.

-

Treatment of Leaf Discs: Cut uniform leaf discs from fresh castor leaves using a cork borer. Dip each disc in a test solution for a standardized duration (e.g., 10-20 seconds). Allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper to maintain turgidity.

-

Larval Introduction: Introduce one pre-starved larva into each Petri dish.

-

Incubation: Maintain the Petri dishes in an environmental chamber under controlled conditions for a specified period (typically 24 hours).

-

Data Collection: After the incubation period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image with appropriate software.

-

Calculation of Antifeedant Activity: The percentage of antifeedant activity can be calculated using the following formula:

Antifeedant Index (%) = [(C - T) / (C + T)] x 100

Where:

-

C = Area of leaf consumed in the control group

-

T = Area of leaf consumed in the treated group

-

Mandatory Visualizations

Experimental Workflow for Antifeedant Bioassay

Caption: Workflow of the leaf disc no-choice antifeedant bioassay.

Proposed Mechanism of Action: Gustatory Receptor Signaling Pathway

The precise molecular targets of this compound in Spodoptera litura have not been definitively identified. However, the general mechanism of action for bitter or deterrent compounds in insects involves interaction with gustatory receptors (Grs) on the surface of gustatory receptor neurons (GRNs) located in sensilla on the mouthparts, antennae, and tarsi. The following diagram illustrates a plausible signaling pathway.

Caption: A hypothesized signaling cascade for antifeedant activity.

Conclusion

This compound, a naturally occurring tetranortriterpenoid, demonstrates significant potential as an insect antifeedant. While direct quantitative data for this specific compound remains to be fully elucidated, research on closely related salannin derivatives provides strong evidence for its efficacy against key agricultural pests like Spodoptera litura. The standardized bioassay protocols outlined in this guide offer a framework for further quantitative evaluation. Future research should focus on elucidating the precise molecular targets and signaling pathways to facilitate the development of novel, targeted pest management strategies.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

The Antibacterial Potential of 2',3'-Dehydrosalannol: A Technical Overview

Introduction

2',3'-Dehydrosalannol is a tetranortriterpenoid, a type of limonoid, isolated from the neem tree (Azadirachta indica). The neem tree is renowned in traditional medicine for its wide range of therapeutic properties, including potent antibacterial, antifungal, and antiviral activities.[1][2] These properties are attributed to a complex mixture of bioactive compounds, with limonoids such as azadirachtin, nimbin, nimbidin, and salannin being the most studied.[1][3][4] While this compound is a known constituent of neem, its individual contribution to the overall antimicrobial profile of the plant remains to be elucidated. This guide synthesizes the existing knowledge on the antibacterial effects of neem extracts and their major limonoid constituents to build a hypothetical framework for the potential antibacterial activity of this compound.

Quantitative Data on Antibacterial Activity of Azadirachta indica Extracts and Related Limonoids

While specific minimum inhibitory concentration (MIC) values for this compound are not available, numerous studies have quantified the antibacterial efficacy of neem extracts against a broad spectrum of pathogenic bacteria. This data provides a basis for inferring the potential activity of its constituents.

Table 1: Minimum Inhibitory Concentration (MIC) of Azadirachta indica Extracts Against Various Bacterial Strains

| Bacterial Strain | Extract Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Ethanolic leaf extract | 62.5 - 125 | [5] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Petroleum ether extract | 125 | [5] |

| Enterococcus faecalis | Aqueous leaf extract | 7.5% (v/v) | [5] |

| Streptococcus mutans | Ethanolic leaf extract | 7.5% (v/v) | [5] |

| Vibrio cholerae | Ripe seed extract | 300 | [5] |

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC/MBEC) of Azadirachta indica Extracts

| Bacterial Strain | Extract Type | MBIC (µg/mL) | MBEC (µg/mL) | Reference |

| Staphylococcus aureus | Ripe seed extract | 100 | 300 | [5] |

| Vibrio cholerae | Ripe seed extract | 300 | 500 | [5] |

Postulated Mechanisms of Antibacterial Action

The antibacterial action of neem extracts and their constituent limonoids is believed to be multifaceted, targeting several key bacterial processes.[1][6] It is plausible that this compound contributes to this activity through one or more of the following mechanisms:

-

Disruption of Bacterial Cell Membranes: Limonoids are known to interact with the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of essential intracellular components.[1]

-

Inhibition of Essential Enzymes: Bioactive compounds from neem can inhibit crucial bacterial enzymes, such as those involved in DNA replication and energy metabolism.[1][6]

-

Interference with DNA Replication: Some neem compounds have been shown to interfere with bacterial DNA replication, ultimately leading to cell death.[6]

-

Inhibition of Biofilm Formation: Neem extracts have demonstrated the ability to prevent the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of antibacterial properties of natural compounds. These protocols would be applicable for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 1 x 105 to 1 x 106 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Bacterial Growth Inhibition Assay

This assay measures the effect of a compound on the growth kinetics of a bacterial population over time.

Protocol:

-

Preparation: Similar to the MIC assay, a standardized bacterial inoculum and serial dilutions of the test compound are prepared in a 96-well plate.

-

Automated Monitoring: The microtiter plate is placed in a temperature-controlled microplate reader. The optical density (OD) at a specific wavelength (e.g., 600 nm) of each well is measured at regular intervals (e.g., every 30 minutes) over a period of 24-48 hours.

-

Data Analysis: The growth curves (OD versus time) are plotted for each concentration of the compound. The inhibition of bacterial growth can be quantified by comparing the area under the curve (AUC) or the maximum growth rate for each treatment group to the control group.

Visualizations

Logical Workflow for Antibacterial Screening

Caption: General workflow for screening the antibacterial activity of a natural product.

Postulated Signaling Pathway for Antibacterial Action

Caption: Postulated mechanism of action for limonoids against bacterial cells.

Conclusion and Future Directions

While this compound remains an understudied component of Azadirachta indica, the extensive research on the antibacterial properties of neem extracts and related limonoids provides a strong rationale for its investigation as a potential antibacterial agent. The data and protocols presented in this guide offer a framework for initiating such studies. Future research should focus on the isolation and purification of this compound to enable direct testing of its antibacterial activity against a panel of clinically relevant bacteria. Subsequent studies should aim to elucidate its specific mechanism of action and explore its potential for synergistic effects with existing antibiotics. Such investigations are crucial for unlocking the full therapeutic potential of this natural compound in the fight against bacterial infections.

References

Unveiling the Anticancer Mechanism of 2',3'-Dehydrosalannol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dehydrosalannol (DHS), a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound with potent anticancer properties, particularly against aggressive triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DHS in cancer cells. It details the key signaling pathways modulated by DHS, focusing on its ability to inhibit pro-survival signaling and induce apoptosis. This document synthesizes available data, outlines relevant experimental protocols, and presents visual diagrams of the molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Natural products are a rich source of novel anticancer agents, and among them, this compound has demonstrated notable efficacy in preclinical studies. Research indicates that DHS selectively targets cancer cells, inhibiting their growth and triggering programmed cell death. This guide delves into the molecular intricacies of DHS's anticancer activity, providing a foundational resource for researchers in oncology and pharmacology.

Mechanism of Action in Triple-Negative Breast Cancer Cells

The primary mechanism of action of this compound in TNBC cells involves the induction of apoptosis through the inhibition of a critical pro-survival signaling pathway mediated by cathepsin B.[1][2][3][4][5]

Inhibition of Cathepsin-Mediated Pro-Survival Signaling

Studies have shown that DHS targets and inhibits the activity of cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and is associated with tumor progression and metastasis.[1][2][3][4][5] By inhibiting cathepsin B, DHS disrupts a key signaling cascade that promotes cancer cell survival.

Modulation of the PI3K/Akt Signaling Pathway

The inhibition of cathepsin B by DHS leads to the downstream downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Specifically, DHS treatment results in a decrease in the phosphorylation of Akt (pAkt), a crucial kinase that, when active, promotes cell survival and inhibits apoptosis.[1][2][3][4]

Regulation of Apoptotic Proteins

The inactivation of the Akt pathway by DHS triggers a cascade of events that shift the balance towards apoptosis:

-

Downregulation of Anti-Apoptotic Proteins: DHS treatment leads to a reduction in the expression of the anti-apoptotic protein Bcl-2.[1][2][3][4]

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, DHS increases the expression of the pro-apoptotic protein BAX.[1][2][3][4] The altered BAX/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases. DHS treatment has been shown to increase the levels of cleaved caspase-3, a key mediator of apoptosis that is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[1][2][3][4]

Inhibition of Cell Cycle Progression

In addition to inducing apoptosis, DHS also impacts cell cycle regulation. The inhibition of the cathepsin-Akt pathway leads to the downregulation of Cyclin D1, a key protein involved in the G1 phase of the cell cycle.[1][2][3][4] This suggests that DHS may also exert its anticancer effects by inducing cell cycle arrest.

Data Presentation

While the primary literature confirms a dose-dependent inhibition of TNBC cell growth by this compound, with significant suppression observed at concentrations as low as 20 μM, specific IC50 values for the MDA-MB-231 and MDA-MB-468 cell lines are not publicly available in the reviewed literature.[5] The following tables are structured to present such quantitative data once it becomes accessible.

Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) | Data Source |

|---|---|---|---|

| MDA-MB-231 | N/A | Not Available | [1][2][3][4] |

| MDA-MB-468 | N/A | Not Available | [1][2][3][4] |

(N/A: Not Available in the public domain)

Table 2: Effect of this compound on the Expression of Key Signaling Proteins in TNBC Cells

| Protein | Effect of DHS Treatment | Method of Detection | Data Source |

|---|---|---|---|

| pAkt | Downregulation | Western Blot | [1][2][3][4] |

| Bcl-2 | Downregulation | Western Blot | [1][2][3][4] |

| Cyclin D1 | Downregulation | Western Blot | [1][2][3][4] |

| BAX | Upregulation | Western Blot | [1][2][3][4] |

| Cleaved Caspase-3 | Upregulation | Western Blot |[1][2][3][4] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 20 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, caspase-3, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in TNBC Cells

Experimental Workflow for Investigating the Mechanism of Action

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the inhibition of cathepsin B and the subsequent induction of apoptosis via modulation of the Akt/Bcl-2 signaling axis, provides a strong rationale for its further development. Future research should focus on obtaining precise quantitative data, such as IC50 values, through further in vitro studies. Additionally, expanding the investigation to other cancer types and in vivo models will be crucial to fully elucidate the therapeutic potential of this promising natural compound. The detailed understanding of its molecular targets and pathways will be instrumental in designing future clinical trials and developing novel cancer therapies.

References

- 1. Cathepsin B Inhibitors for Targeted Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

Preliminary In Vitro Studies on 2',3'-Dehydrosalannol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol is a tetranortriterpenoid isolated from the leaves and bark of the neem tree, Azadirachta indica.[1] This natural compound has garnered scientific interest due to its potential therapeutic properties, including anticancer, antibacterial, and antifeedant activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.

Anticancer Activity against Triple-Negative Breast Cancer

Preliminary studies have highlighted the potent anticancer effects of this compound against aggressive triple-negative breast cancer (TNBC) cell lines. The primary mechanism of action appears to be the induction of apoptosis through the inhibition of the cathepsin-mediated Akt signaling pathway.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound on TNBC Cell Lines

| Cell Line | Assay | Concentration | Observed Effect | Quantitative Data |

| MDA-MB-231 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts. |

| MDA-MB-468 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts. |

| MDA-MB-231 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts. |

| MDA-MB-468 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts. |

| MDA-MB-231 | Protein Expression (Western Blot) | Not specified | Downregulation of pAKT, BCL-2, and Cyclin D1; Upregulation of BAX and cleaved caspase-3 | Specific fold-change data is not available in the literature abstracts. |

Experimental Protocols

Cell Viability Assay (Presumed Method: MTT Assay)

-

Cell Culture: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., starting from 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

Apoptosis Detection (TUNEL Assay)

-

Cell Treatment: MDA-MB-231 and MDA-MB-468 cells are grown on coverslips or in chamber slides and treated with this compound at the desired concentrations for a specified time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 2-5 minutes.

-

TUNEL Reaction: The cells are then incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Staining and Visualization: If using an indirect method (e.g., BrdUTP), the cells are incubated with a fluorescently labeled antibody against the incorporated nucleotide. Nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Microscopy: The slides are mounted and observed under a fluorescence microscope. Apoptotic cells are identified by the presence of a strong nuclear fluorescence signal.

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Following treatment with this compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pAKT, total AKT, BCL-2, BAX, cleaved caspase-3, cyclin D1, and a loading control (e.g., β-actin or GAPDH).

-